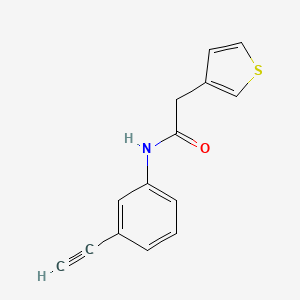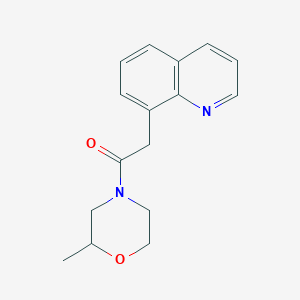
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide, also known as A-836,339, is a synthetic compound that belongs to the class of CB1 receptor antagonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including obesity, addiction, and pain management.
作用機序
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide exerts its pharmacological effects by blocking the CB1 receptor. This receptor is primarily located in the central nervous system and is involved in the regulation of various physiological processes, including appetite, energy metabolism, and reward. By blocking this receptor, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce food intake and body weight in obese mice by blocking the CB1 receptor. Additionally, N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This compound has also been shown to have analgesic effects in various pain models.
実験室実験の利点と制限
One of the major advantages of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is its high selectivity for the CB1 receptor. This compound has minimal off-target effects, which makes it an ideal tool for studying the role of the CB1 receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the study of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Additionally, future studies could investigate the potential therapeutic applications of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide in other diseases, such as diabetes and cardiovascular disease. Finally, studies could investigate the potential use of this compound as a tool for studying the CB1 receptor in various physiological processes.
合成法
The synthesis of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide involves a multi-step process. The first step involves the reaction of 3-bromoaniline with ethynyl magnesium bromide to form 3-ethynylaniline. In the second step, 3-ethynylaniline is reacted with thiophene-2-carboxylic acid to produce N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of obesity. Studies have shown that N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide can reduce food intake and body weight in obese mice by blocking the CB1 receptor. This receptor is involved in the regulation of appetite and energy metabolism.
Another potential application of N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide is in the management of addiction. Studies have shown that this compound can reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the CB1 receptor. This receptor is involved in the regulation of the reward pathway in the brain.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-2-11-4-3-5-13(8-11)15-14(16)9-12-6-7-17-10-12/h1,3-8,10H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXCBPWNDUBWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508002.png)

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)
![N-[(1-methylbenzimidazol-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7508034.png)



![1-(2-Chlorophenyl)-3-[(1,5-dimethylpyrrol-2-yl)methyl]urea](/img/structure/B7508062.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)


